molecular formula C13H15N3 B8420850 2-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

2-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B8420850
M. Wt: 213.28 g/mol
InChI Key: FCFBMUZIJDTNDN-UHFFFAOYSA-N
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Patent
US09066946B2

Procedure details

To a solution of 2-methyl-1-phenyl-1H-imidazo[4,5-c]pyridine (1.05 g, 5 mmol) in CH2Cl2 (5 mL) was added benzyl bromide (3.0 mL, 25 mmol). The solution stirred at rt for 4 h after which time it was concentrated to dryness. The residue was dissolved in MeOH (10 mL) and to it 20% Pd(OH)2C (0.24 g) was added. The reaction was stirred under an atmosphere of hydrogen for 3 h at rt. The mixture was filtered and the filtrate was concentrated under reduced pressure to a white solid (0.60 g, 56% over 2 steps).
Name
2-methyl-1-phenyl-1H-imidazo[4,5-c]pyridine
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:10]=1.C(Br)C1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]1[N:3]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[N:10]=1

Inputs

Step One
Name
2-methyl-1-phenyl-1H-imidazo[4,5-c]pyridine
Quantity
1.05 g
Type
reactant
Smiles
CC=1N(C2=C(C=NC=C2)N1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution stirred at rt for 4 h after which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (10 mL) and to it 20% Pd(OH)2C (0.24 g)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction was stirred under an atmosphere of hydrogen for 3 h at rt
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a white solid (0.60 g, 56% over 2 steps)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC=1N(C2=C(CNCC2)N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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